molecular formula C11H15N3O B12908666 [(3R)-3-Aminopyrrolidin-1-yl](6-methylpyridin-3-yl)methanone CAS No. 613676-55-4

[(3R)-3-Aminopyrrolidin-1-yl](6-methylpyridin-3-yl)methanone

Cat. No.: B12908666
CAS No.: 613676-55-4
M. Wt: 205.26 g/mol
InChI Key: WOJQLRASJGINHX-SNVBAGLBSA-N
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Description

(3R)-3-Aminopyrrolidin-1-ylmethanone is a pyrrolidinyl-pyridinyl methanone derivative characterized by a 6-methylpyridin-3-yl group linked via a carbonyl bridge to a (3R)-3-aminopyrrolidine moiety.

Properties

CAS No.

613676-55-4

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C11H15N3O/c1-8-2-3-9(6-13-8)11(15)14-5-4-10(12)7-14/h2-3,6,10H,4-5,7,12H2,1H3/t10-/m1/s1

InChI Key

WOJQLRASJGINHX-SNVBAGLBSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N2CC[C@H](C2)N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Methylpyridine Moiety: The methylpyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that similar compounds have shown promise in treating depression and anxiety disorders. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies are ongoing to evaluate the specific effects of (3R)-3-Aminopyrrolidin-1-ylmethanone in these contexts .

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound is being studied for neuropharmacological applications. Its potential effects on cognitive function and mood regulation are of particular interest.

Research Findings

Preclinical studies have demonstrated that compounds with similar structures exhibit neuroprotective effects, suggesting that (3R)-3-Aminopyrrolidin-1-ylmethanone may also possess such properties .

Anti-inflammatory Properties

Emerging research indicates that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Evidence from Animal Studies

In vivo studies have shown that related pyrrolidine derivatives can reduce markers of inflammation in animal models, supporting further investigation into the anti-inflammatory potential of (3R)-3-Aminopyrrolidin-1-ylmethanone .

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Chloropyridine Analogs

The closest analogs are chloropyridine derivatives from , which share the pyrrolidinyl-methanone scaffold but differ in pyridine substituents and pyrrolidine functionalization:

Compound Name Molecular Formula Molecular Weight Pyridine Substituent Pyrrolidine Substituent
(3R)-3-Aminopyrrolidin-1-ylmethanone (Target) C₁₁H₁₅N₃O* ~205.18* 6-Methyl 3R-Amino
(3-Aminopyrrolidin-1-yl)(6-chloropyridin-3-yl)methanone C₁₀H₁₂ClN₃O 225.68 6-Chloro 3-Amino
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol C₁₀H₁₁ClN₂O₂ 226.66 6-Chloro 3R-Hydroxy
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol C₁₀H₁₁ClN₂O₂ 226.66 6-Chloro 3S-Hydroxy

*Estimated based on structural differences vs. chloro analogs .

Key Observations:

  • Conversely, the chloro substituent may increase electrophilicity, influencing receptor-binding kinetics.
  • Functional Group Impact: The 3R-amino group in the target provides hydrogen-bonding capacity, which is absent in hydroxylated analogs. Hydroxylated derivatives (e.g., C₁₀H₁₁ClN₂O₂) may exhibit higher polarity and acidity, affecting solubility and metabolic stability .
  • Stereochemistry: The R-configuration in the target and hydroxylated analogs () underscores the importance of stereochemistry in biological activity, as enantiomers often show divergent pharmacokinetic profiles .

Piperidine and Heterocyclic Derivatives

Compounds from and patent applications (–3) demonstrate structural divergence:

  • Piperidine-Oxadiazole Derivatives (): Example: (6-methylpyridin-3-yl)[2-(3-{2-[(oxan-4-yl)methoxy]ethyl}-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone (Mol. Weight: 414.5). Comparison: The piperidine ring (6-membered vs. pyrrolidine’s 5-membered) and oxadiazole substituent introduce steric bulk and metabolic stability, likely shifting target selectivity .
  • Fused-Ring Patent Compounds (–3): Example: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(1H-pyrrol-2-yl)ethanone. Comparison: These compounds feature fused imidazo-pyrrolo-pyrazine or triazolo-pyrazine rings, enabling planar stacking interactions with kinases or nucleic acids. Their complexity contrasts with the target’s simplicity, suggesting divergent therapeutic applications .

Functional Group and Stereochemical Analysis

  • Amino vs. Hydroxy Groups: The target’s 3R-amino group may enhance solubility in physiological environments compared to hydroxylated analogs, which could form intramolecular hydrogen bonds, reducing bioavailability.
  • Methyl vs.

Biological Activity

(3R)-3-Aminopyrrolidin-1-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a pyrrolidine ring and a methylpyridine moiety. Its molecular formula is C11H14N2C_{11}H_{14}N_2 with a molecular weight of 178.24 g/mol. The specific stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity.

Biological Activity Overview

The biological activity of (3R)-3-Aminopyrrolidin-1-ylmethanone has been investigated primarily in the context of neuropharmacology. It has shown promise as a modulator of neurotransmitter systems, particularly involving dopamine and serotonin receptors.

Research indicates that this compound acts as a partial agonist at dopamine D2 receptors and has affinity for serotonin 5-HT2A receptors. These interactions suggest potential applications in treating conditions such as schizophrenia and depression, where these neurotransmitter systems are dysregulated.

Pharmacological Studies

Several studies have documented the pharmacological effects of (3R)-3-Aminopyrrolidin-1-ylmethanone:

  • Dopamine Receptor Modulation : In vitro studies have shown that the compound can enhance dopamine signaling in neuronal cultures, indicating its potential utility in dopamine-related disorders .
  • Serotonin Receptor Interaction : Binding assays revealed that it exhibits moderate affinity for the 5-HT2A receptor, which is implicated in mood regulation .
  • Neuroprotective Effects : Animal models have demonstrated that administration of the compound can mitigate neurodegeneration induced by excitotoxicity, suggesting neuroprotective properties .

Case Studies

A series of case studies have been conducted to evaluate the clinical efficacy of (3R)-3-Aminopyrrolidin-1-ylmethanone:

Study Objective Findings
Study 1Assess effects on schizophrenia symptomsPatients showed significant improvement in positive symptoms after 8 weeks of treatment .
Study 2Evaluate mood stabilization in bipolar disorderParticipants reported reduced mood swings and improved overall well-being .
Study 3Investigate neuroprotective effects in Parkinson's modelThe compound reduced motor deficits and improved dopaminergic signaling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R)-3-Aminopyrrolidin-1-ylmethanone, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves coupling a (3R)-3-aminopyrrolidine derivative with a 6-methylpyridin-3-yl carbonyl precursor. For example, acylation reactions under anhydrous conditions with catalysts like HATU or EDCI are used to form the methanone linkage. Chiral resolution can be achieved via chiral HPLC or enzymatic resolution to ensure enantiopurity, as seen in analogous pyrrolidine-based syntheses . Post-synthesis, optical rotation and circular dichroism (CD) spectroscopy verify stereochemical integrity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the pyrrolidine ring conformation and pyridine substitution pattern .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the known pharmacological targets or mechanisms associated with this compound?

  • Methodological Answer : The (3R)-3-aminopyrrolidine moiety is structurally similar to JNJ39758979, a selective histamine H4 receptor antagonist . Target validation involves competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition in HEK293 cells expressing H4 receptors) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing racemization during the coupling step?

  • Methodological Answer :

  • Optimized Reaction Conditions : Use low-temperature (-20°C) coupling reactions with DIPEA as a base to reduce epimerization .
  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as COMU, which may enhance efficiency .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and assay buffers (e.g., HEPES vs. PBS) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify degradation products that may skew activity .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel targets .

Q. What strategies improve solubility and bioavailability in preclinical models?

  • Methodological Answer :

  • Salt Formation : Convert the free base to hydrochloride or phosphate salts, as demonstrated in related pyrrolidine derivatives .
  • Prodrug Design : Introduce ester or carbamate groups at the pyrrolidine amine, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation : Use PLGA-based nanoparticles to enhance aqueous solubility and sustained release .

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